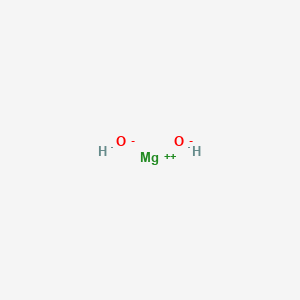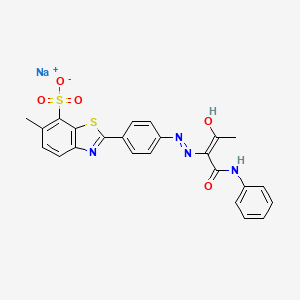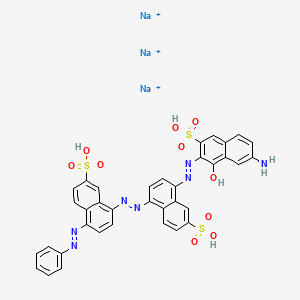
5-FG 488, SE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quaternary seleno-gallates containing rare-earth metals and sodium cations, such as NaLnGa4Se8 (Ln = La, Ce, Nd), through a solid-state route, highlights the intricate process of forming these compounds. The stoichiometric combination of sodium polyselenides, rare-earth metal, Ga2Se3, and Se or elemental Ga, in place of Ga2Se3, is critical for their formation (Choudhury & Dorhout, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by layers of GaSe4 tetrahedra joined by corner- and edge-sharing, with alkali-metal cations and trivalent rare-earth metal cations occupying square antiprismatic sites between the layers. This structural arrangement is indicative of their complex molecular architecture and the significant role of selenium in their formation.
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis and exhibit planar molecular structures with a herringbone arrangement, elucidating their physicochemical properties through cyclic voltammetry (CV) and UV-vis spectra (Takimiya et al., 2005).
Physical Properties Analysis
The optical properties of compounds like NaLnGa4Se8 demonstrate significant insights into their physical characteristics, with band gaps ranging from 2.65 to 2.73 eV, narrower than their thio-analogues. This reduction in band gap is attributed to the shift of the valence band to higher energy due to the involvement of higher energy Se orbitals (Choudhury & Dorhout, 2008).
Chemical Properties Analysis
The chemical properties of these compounds are further highlighted by their reactivity and the formation of discrete CuI8 cubic clusters with diselenophosphate ligands. The coordination pattern and the observed Cu-Cl distances provide insight into the chemical behavior and the potential applications of these clusters in various chemical reactions (Liu et al., 2003).
Wissenschaftliche Forschungsanwendungen
Dynamic Unstructured Technology (DUT) in Aerospace : Luo (1999) discusses DUT's potential in simulating unsteady flows around relative-moving bodies, beneficial in aerospace applications such as transonic and hypersonic flows, particularly during the staging of a hypersonic vehicle. This technology offers significant CPU time savings and improved solution accuracy in engineering applications where highly stretched viscous-type meshes are needed (Luo, 1999).
Microwave Radar Mounting System for Helicopters : Pavlikov et al. (2023) describe the development of a three-dimensional parametric model of a radar mounting system for helicopters, focusing on analytical geometry methods and scanning of three-dimensional objects. This research is significant in enhancing the capability of helicopters to carry additional equipment like microwave radars (Pavlikov et al., 2023).
Design and Development of Remotely Operated Vehicle (ROV) for Scientific Research : Vedachalam et al. (2015) detail the development of the PROVe 500, an ROV designed for scientific research in shallow waters and Polar Regions. This vehicle, equipped with various navigation and communication systems, highlights the importance of ROVs in marine and polar research (Vedachalam et al., 2015).
Interparticle Coupling in Nanoparticles for Sensing and Catalysis : Ghosh and Pal (2007) explore the surface plasmon resonance of gold nanoparticles, with applications in sensing and catalysis. Their research emphasizes the role of interparticle coupling in enhancing the functionality of nanoparticles (Ghosh & Pal, 2007).
Aerospace Engineering and Scramjet Engine Analysis : White, Drummond, and Mahaputra Kumar (1987) discuss the application of computational fluid dynamics in the design and analysis of scramjet engines, an essential component in aerospace engineering for high-speed aircraft and missiles (White, Drummond, & Mahaputra Kumar, 1987).
Wirkmechanismus
Target of Action
5-FG 488, SE, also known as Oregon Green 488 Succinimidyl Ester, is a fluorinated fluorescein agent. It is primarily used in biological experiments where fluorescein is covalently attached to materials such as peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules .
Mode of Action
The compound interacts with its targets through covalent bonding. The NHS ester group in the compound reacts with primary amines (R-NH2) present in proteins, peptides, and amine-modified oligonucleotides . This reaction results in the formation of stable amide bonds, attaching the fluorescent dye to the target molecule .
Result of Action
The primary result of the action of 5-FG 488, SE is the successful labeling of target molecules with the fluorescent dye . This allows for the visualization and tracking of these molecules in various biological contexts, such as imaging and flow cytometry . The compound generates stable signals, demonstrating water solubility and pH insensitivity (pH 4 - pH 10) .
Action Environment
The action, efficacy, and stability of 5-FG 488, SE can be influenced by various environmental factors. For instance, the compound is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and reacts at room temperature in 0.1–0.2 M sodium bicarbonate buffer (pH 8.3) for about 1 hour . The compound should be stored in a cool, dry, well-ventilated, dark warehouse . The compound’s fluorescence is excited at 488 nm, making it ideally suited for the 488 nm laser line .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '5-FG 488, SE' involves the reaction of a fluorophore with a succinimidyl ester derivative.", "Starting Materials": [ "Fluorophore", "Succinimidyl ester derivative" ], "Reaction": [ "The fluorophore is first activated by reacting it with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "The activated fluorophore is then reacted with the succinimidyl ester derivative in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).", "The reaction mixture is then purified using column chromatography or HPLC to obtain the final product, '5-FG 488, SE'." ] } | |
CAS-Nummer |
198139-51-4 |
Produktname |
5-FG 488, SE |
Molekularformel |
C25H13F2NO9 |
Molekulargewicht |
509.38 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)
![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)


![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
